molecular formula C18H20FNO5S B2541020 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795423-85-6

4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2541020
CAS RN: 1795423-85-6
M. Wt: 381.42
InChI Key: BNGBWMJWZJLBON-UHFFFAOYSA-N
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Description

Enantioselective Synthesis and Cycloaddition Reactions

The synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones demonstrates a high level of diastereo- and enantioselectivity, utilizing chiral primary amine and o-fluorobenzoic acid to promote asymmetric [4 + 2] cycloaddition reactions with N-sulfonylimines and enones or ynones. This method marks the first reported cycloaddition reaction between cyclic N-sulfonylimines and ynones, offering a concise route to these valuable compounds .

Addition-Rearrangement Reactions with Pyrans

The addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates lead to the formation of 3-formyl- and 3-acetyl-6-methoxy-3-methyl-1-(arylsulfonyl)-2-piperidones. This process yields a trans/cis mixture that can be separated and is highly efficient when using more reactive phenoxysulfonyl and alkoxysulfonyl isocyanates .

Biological Activity of Piperidin-1-yl-Phenyl Sulfonamides

A series of (4-piperidin-1-yl)-phenyl sulfonamides have been synthesized and evaluated for their activity on the human beta(3)-adrenergic receptor. Modifications to the structure have led to potent full agonists with significant selectivity over beta(1)- and beta(2)-adrenergic receptors. This includes the discovery that N-alkyl substitution on the 4-piperidin-1-yl-phenylamine increases beta(3) potency while maintaining selectivity .

Aminosulfonylation of Alkenyl Sulfonamides

The aminosulfonylation of alkenyl sulfonamides using iodine as a catalyst and TBHP as an oxidant, with sulfonyl hydrazides as sulfonyl radical sources, has been reported. This method allows for the synthesis of a variety of sulfonylmethyl piperidines, pyrrolidines, and pyrazolines with moderate to excellent yields .

Molecular Structure Analysis of Pyren-1-ylimino Derivatives

The synthesis of 4-(pyren-1-ylimino)methylphenol and its silylated derivative has been achieved. These compounds act as chromogenic chemosensors for fluoride or cyanide, with a high selectivity towards cyanide in the presence of water. The pKa values of these compounds have been determined, indicating their sensitivity to basic anions .

Antimicrobial Activity of Pyrazole-Based Heterocycles

New heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been synthesized and evaluated for their antimicrobial activity. Various reactions with this core structure have led to the formation of f, g-unsaturated ketones, semicarbazones, thiosemicarbazones, pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, pyridine derivatives, thiadiazoles, selenadiazoles, thiazolines, and thiazolidinones .

Irreversible Antagonists at the Human A3 Adenosine Receptor

Pyrazolotriazolopyrimidines have been developed as highly potent and selective human A3 adenosine receptor antagonists. Derivatives with electrophilic groups such as sulfonyl fluoride and nitrogen mustard moieties have been shown to act as irreversible inhibitors of this receptor. Molecular modeling studies have been conducted to understand the binding interactions within the receptor's transmembrane domain, identifying potential nucleophilic partners for irreversible binding .

Scientific Research Applications

Synthesis of Polyfunctionalized Derivatives

This compound is utilized as a precursor in the synthesis of polyfunctionalized derivatives, such as 4H-pyran derivatives bearing a fluorochloro pyridyl moiety. These compounds are prepared through one-pot multicomponent reactions catalyzed by piperidine, highlighting an efficient route with the advantage of short reaction times, high yields, and easy product separation (Ye et al., 2010).

Antimicrobial Activity

Derivatives containing the sulfonyl moiety, synthesized using this compound as a starting material, demonstrate significant antimicrobial activities. This application is crucial for the development of new antimicrobial agents with potential clinical use (Ammar et al., 2004).

Cancer Therapeutics

The compound's derivatives have been explored for their potential in cancer therapy, particularly as inhibitors of specific kinases involved in cancer cell proliferation. For instance, specific imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against PI3 kinase p110α, suggesting their utility as cancer therapeutic agents (Hayakawa et al., 2007).

Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of sulfamate-fused piperidin-4-ones, showcasing its versatility in facilitating reactions that yield products with high diastereo- and enantioselectivity. This application is significant for the production of chiral compounds, which are important in pharmaceuticals (Liu et al., 2013).

Multifunctional Agents in CNS Disorders

N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, derived from the compound, have been identified as either selective 5-HT7 receptor ligands or multifunctional agents. This illustrates the compound's contribution to designing drugs for complex diseases, including central nervous system (CNS) disorders, by adopting a polypharmacological approach (Canale et al., 2016).

properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5S/c1-12-9-14(19)3-4-17(12)26(22,23)20-7-5-15(6-8-20)25-16-10-13(2)24-18(21)11-16/h3-4,9-11,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGBWMJWZJLBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

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